Tezampanel - 150131-78-5

Tezampanel

Catalog Number: EVT-1198665
CAS Number: 150131-78-5
Molecular Formula: C13H21N5O2
Molecular Weight: 279.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tezampanel is an AMPA receptor antagonist.
Source and Classification

Tezampanel is derived from a specific chemical structure that includes a decahydroisoquinoline core. Its synthesis involves several steps that modify this core to achieve the desired pharmacological properties. The compound belongs to the class of kainate receptor antagonists, which are critical in modulating excitatory neurotransmission in the central nervous system .

Synthesis Analysis

Methods and Technical Details

Tezampanel can be synthesized through a multi-step process starting from ethyl (3S,4aR,6S,8aR)-6-(hydroxymethyl)-2-(methoxycarbonyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate. The synthesis typically involves:

  1. Functional Group Modifications: These include oxidation and reduction reactions to alter the functional groups on the molecule.
  2. Substitution Reactions: Introducing new functional groups can enhance the compound's properties.
  3. Purification Techniques: Techniques such as thin layer chromatography and high-performance liquid chromatography are employed to ensure the purity of the final product .

The final product is characterized by its high purity (>99%) as confirmed by analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Molecular Structure Analysis

Structure and Data

Tezampanel's molecular structure features a complex arrangement that allows it to interact selectively with glutamate receptors. The key structural components include:

  • A decahydroisoquinoline backbone
  • Hydroxymethyl and methoxycarbonyl substituents that contribute to its pharmacological activity

The molecular formula for Tezampanel is C₁₈H₂₃N₃O₄S with a molecular weight of approximately 357.46 g/mol . Structural analysis through X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

Tezampanel undergoes various chemical reactions that can modify its structure:

  1. Oxidation: This reaction can introduce new functional groups or alter existing ones.
  2. Reduction: Used to change oxidation states within the molecule.
  3. Substitution: Allows for the introduction of different functional groups that may enhance biological activity.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . These reactions are crucial for developing derivatives with improved pharmacological profiles.

Mechanism of Action

Process and Data

Tezampanel functions primarily as an antagonist at AMPA and kainate receptors in the central nervous system. By binding selectively to the GluR5 subtype of kainate receptors, it inhibits excitatory neurotransmission mediated by glutamate. This mechanism is particularly relevant in conditions characterized by excessive neuronal excitability, such as epilepsy or neuropathic pain.

Research has shown that Tezampanel can effectively block receptor activation, leading to reduced neuronal excitability and potential therapeutic benefits in various neurological disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tezampanel exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as methanol or ethanol but less soluble in water.
  • Melting Point: Determined using automated methods; specific values may vary based on purity.

The compound's stability under various conditions (pH, temperature) is also critical for its application in pharmaceutical formulations .

Applications

Scientific Uses

Tezampanel has several significant applications:

  • Research Tool: It is extensively used in studies investigating glutamate receptor function and signaling pathways.
  • Pharmacological Studies: Researchers utilize Tezampanel to explore its effects on pain mechanisms and neuroprotection.
  • Therapeutic Potential: Ongoing investigations focus on its efficacy in treating conditions like migraines, cluster headaches, and other pain syndromes due to its ability to modulate excitatory neurotransmission .
Introduction to Tezampanel

Chemical and Pharmacological Background of Tezampanel

Tezampanel (chemical name: (3S,4aR,6R,8aR)-6-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid) is a competitive antagonist targeting ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. Its molecular formula is C₁₃H₂₁N₅O₂, with an average molecular weight of 279.344 g/mol and a monoisotopic mass of 279.169524936 g/mol. The compound features a decahydroisoquinoline scaffold tethered to a tetrazole moiety via an ethyl linker, conferring stereospecific binding to glutamate receptors [1] [5].

Tezampanel selectively inhibits the GluK1 subunit of kainate receptors (formerly known as GluR5) and shows activity against GluA1 and GluA2 subunits of AMPA receptors. This dual antagonism modulates excitatory neurotransmission by preventing cation influx (Na⁺, K⁺, Ca²⁺) through receptor-operated channels, thereby reducing neuronal hyperexcitability [2] [3]. Its binding affinity is highest for homomeric GluK1 receptors, with inhibition constants (Kᵢ) in the nanomolar range, though exact values remain proprietary [9].

Table 1: Key Chemical and Pharmacological Properties of Tezampanel

PropertyValue/Description
IUPAC Name(3S,4aR,6R,8aR)-6-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid
Molecular FormulaC₁₃H₂₁N₅O₂
Molecular Weight279.344 g/mol
CAS Registry Number154652-83-2
Mechanism of ActionCompetitive antagonist of AMPA/kainate receptors
Primary TargetsGluK1 (GluR5), GluA1, GluA2 subunits
SolubilityLimited aqueous solubility (prodrug strategies used)

The compound exists as a solid under standard conditions, though detailed experimental physicochemical properties (e.g., logP, pKa) are not fully disclosed in public literature. A prodrug, NGX426 (originally developed by Eli Lilly), enhances bioavailability by esterifying the carboxylic acid group, facilitating blood-brain barrier penetration. In vivo, NGX426 undergoes hydrolysis to release active Tezampanel [2] [4].

Preclinically, Tezampanel demonstrates efficacy in pain models, including acute migraine and neuropathic pain, by attenuating glutamate-mediated sensitization in trigeminal pathways. It also suppresses morphine withdrawal symptoms and opioid-induced hyperalgesia by normalizing locus coeruleus neuron hyperactivity [2] [6].

Historical Development and Patent Landscape

Tezampanel (initially designated LY-293558) was discovered and developed by Eli Lilly in the 1990s during efforts to target non-N-methyl-D-aspartate (NMDA) glutamate receptors. Early-phase clinical trials focused on neurological indications, including acute migraine and seizures. A landmark Phase II trial demonstrated comparable efficacy to Sumatriptan in migraine relief but without vasoconstrictive effects, positioning it as a safer alternative for cardiovascular-compromised patients [2] [8].

In 2017, Eli Lilly licensed exclusive global rights to Proniras Corporation (now a subsidiary of Raptor Pharmaceutical). This agreement included patents covering Tezampanel’s chemical composition (US Patent: US6376501B1), prodrug derivatives (NGX424), and therapeutic uses for substance use disorders. Proniras rebranded the compound as PRN-001-01 and advanced it into Phase I trials for opioid withdrawal (NCT06538558), leveraging its ability to dampen glutamatergic hyperactivity in addiction pathways [4] [7].

Table 2: Development Milestones and Key Patents for Tezampanel

YearEvent/Patent FocusAssigneeStatus/Outcome
1990sSynthesis and initial characterizationEli LillyInvestigational New Drug (IND) filed
2004Migraine efficacy (Phase II)Eli LillyComparable to Sumatriptan; no vasoconstriction
2017Licensing agreement for opioid withdrawalProniras CorporationExclusive global rights acquired
2023Phase I trial for opioid use disorder (OUD)Proniras CorporationActive (NCT06538558)
-Prodrug NGX424 patentsTorreyPines PharmaClaims covering ester derivatives

Discontinued programs include investigations for thromboembolism and neuromuscular disorders, reflecting strategic prioritization rather than efficacy failures [7] [8]. Patent analytics indicate concentrated intellectual property in prodrug formulations and opioid-dependence applications, with extensions filed in major pharmaceutical markets (US, EU, Japan) [4].

Structural-Activity Relationship of AMPA/Kainate Receptor Antagonists

Tezampanel’s pharmacophore consists of three critical regions:

  • Decahydroisoquinoline Core: Provides rigidity and stereochemical specificity. The (3S,4aR,6R,8aR) configuration optimizes fit into the GluK1 ligand-binding domain (LBD).
  • Tetrazole Moiety: Acts as a bioisostere for the glutamate γ-carboxylate, forming ionic bonds with Arg523 in GluK1.
  • Ethyl Linker: Balances distance between hydrophobic (core) and ionic (tetrazole) regions, enhancing affinity without steric hindrance [1] [5] [9].

Compared to classical quinoxalinedione antagonists like 6,7-dinitroquinoxaline-2,3-dione (DNQX) or 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), Tezampanel lacks the planar heterocyclic system. This reduces off-target binding at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and N-methyl-D-aspartate receptor glycine sites. NBQX, for example, shows AMPA receptor affinity (Kᵢ ~60 nM) but negligible selectivity for kainate subtypes, whereas Tezampanel exhibits 10–30-fold preference for GluK1 over GluA1/2 [9] [3].

Structural Determinants for Subtype Selectivity:

  • GluK1 vs. GluK2/3: The tetrazole’s orientation allows hydrogen bonding with Tyr488 and Thr513 in GluK1, residues divergent in GluK2 (Ala487, Thr512).
  • Role of Chirality: The (6R) ethyl-tetrazole side chain prevents clashes with GluA2 Leu650, explaining reduced α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity. Inversion to (6S) decreases potency by >100-fold [5] [9].

Later analogues, such as LY294486, optimized Tezampanel’s scaffold by replacing tetrazole with a carboxyethyl group, improving GluK1 specificity but reducing blood-brain barrier penetration. Tezampanel remains unique among clinical-stage antagonists due to its balanced AMPA/kainate blockade, which translates to broader efficacy in pain and addiction models versus pure GluK1 antagonists [2] [8].

Properties

CAS Number

150131-78-5

Product Name

Tezampanel

IUPAC Name

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

InChI

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1

InChI Key

ZXFRFPSZAKNPQQ-YTWAJWBKSA-N

SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O

Synonyms

(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid
6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
LY 215490
LY 293558
LY 326325
LY-215490
LY-293558
LY-326325
LY293558
NGX424
tezampanel

Canonical SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.